molecular formula C18H16O2 B8646621 1-tert-Butylanthracene-9,10-dione CAS No. 37808-19-8

1-tert-Butylanthracene-9,10-dione

Cat. No.: B8646621
CAS No.: 37808-19-8
M. Wt: 264.3 g/mol
InChI Key: BGJQNPIOBWKQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butylanthracene-9,10-dione is a useful research compound. Its molecular formula is C18H16O2 and its molecular weight is 264.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

37808-19-8

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

1-tert-butylanthracene-9,10-dione

InChI

InChI=1S/C18H16O2/c1-18(2,3)14-10-6-9-13-15(14)17(20)12-8-5-4-7-11(12)16(13)19/h4-10H,1-3H3

InChI Key

BGJQNPIOBWKQAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 400 parts of 10.5% oleum there was added a solution of 100 parts of tertiary butylbenzoylbenzoic acid in 600 parts of commercial trichlorobenzene. The solution was added gradually over a 30 minute period to the well-stirred oleum held at 80° to 90° C. After the addition was complete, the reaction mixture was stirred at 90° C for 4 hours, then poured into 2000 parts of cold water. The aqueous and organic layers were allowed to separate, and the aqueous layer was removed by decantation. After washing the organic layer twice with 800 part portions of water, the residual acidity was neutralized by stirring the organic layer with another 800 parts of water, sufficient 30% aqueous sodium hydroxide solution being added to achieve a pH above 7.0. A final 800 part water wash was applied, and the product was fractionally distilled. From 562 parts of crude product there was obtained 480 parts of trichlorobenzene, 80 parts of tertiary butylanthraquinone-containing product and 6 parts of residual high-boiling tar. The product was 98.4 % tertiary butylanthraquinone. The yield was 86% of theory.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tertiary butylbenzoylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

968 g of the reaction product of bisphenol A-bis-glycidyl ether and acrylic acid (containing 3.7 gram equivalents of OH) described in Example 1 were dissolved in 850 g of methylene chloride, followed by the addition of 0.6 ml of a concentrated zinc octoate solution and another 0.5 g of p-methoxy phenol. 168 g of hexamethylene diisocyanate (2 gram equivalents of NCO) were then added dropwise while the solution was boiled under reflux. After 24 hours' refluxing, an NCO-content of 0.5% was determined and 128 g of succinic acid anhydride (1.28 gram equivalents of anhydride) were added to the boiling solution. After another 12 hours, a clear solution was obtained to which 25.8 g of tert.-butyl anthraquinone (photoinitiator) were added, and the solution was left to cool.
[Compound]
Name
reaction product
Quantity
968 g
Type
reactant
Reaction Step One
Name
bisphenol A bis-glycidyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Three
Quantity
168 g
Type
reactant
Reaction Step Four
[Compound]
Name
NCO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
128 g
Type
reactant
Reaction Step Six
Quantity
850 g
Type
solvent
Reaction Step Seven
Quantity
0.6 mL
Type
catalyst
Reaction Step Eight
Quantity
0.5 g
Type
catalyst
Reaction Step Nine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.